molecular formula C10H5BrFNO3 B12289113 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid

Cat. No.: B12289113
M. Wt: 286.05 g/mol
InChI Key: HBPLJRLSJLMDJK-UHFFFAOYSA-N
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Description

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid is a synthetic organic compound that belongs to the indole family It is characterized by the presence of a bromine atom at the 4th position and a fluorine atom at the 7th position on the indole ring, along with an oxoacetic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid typically involves the following steps:

    Bromination and Fluorination: The indole ring is first brominated at the 4th position and fluorinated at the 7th position using appropriate brominating and fluorinating agents.

    Oxidation: The resulting 4-bromo-7-fluoroindole is then subjected to oxidation to introduce the oxo group at the 2nd position.

    Acetylation: Finally, the compound is acetylated to form the oxoacetic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups on the molecule.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxoacetic acid group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate: This compound is similar in structure but has a methyl ester group instead of the oxoacetic acid group.

    Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate: Similar to the methyl ester, this compound has an ethyl ester group.

Uniqueness

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid is unique due to the presence of the oxoacetic acid group, which imparts distinct chemical properties and reactivity compared to its ester analogs. This uniqueness makes it valuable for specific applications where the oxoacetic acid functionality is required.

Properties

Molecular Formula

C10H5BrFNO3

Molecular Weight

286.05 g/mol

IUPAC Name

2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16)

InChI Key

HBPLJRLSJLMDJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)C(=O)C(=O)O)Br

Origin of Product

United States

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